4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-6-methoxy-2-aminopyrimidine with hydrazine hydrate under reflux conditions . The reaction is carried out in ethanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups replacing the chlorine atom or modifications to the methoxy group .
Scientific Research Applications
4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is used in studies to understand its cytotoxic effects on different cancer cell lines.
Chemical Biology: It serves as a scaffold for the development of new molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition leads to disruption of the cell cycle, particularly at the G1/S transition, resulting in apoptosis of cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar scaffold that also shows CDK2 inhibitory activity.
Thioglycoside Derivatives: These derivatives of pyrazolopyrimidine have been studied for their cytotoxic activities.
Uniqueness
4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy and chloro substituents play a crucial role in its interaction with molecular targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C6H5ClN4O |
---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11) |
InChI Key |
XUPOJHZXIVXOFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=NN2)C(=N1)Cl |
Origin of Product |
United States |
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